molecular formula C13H12BrFN2O B2378533 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1429893-29-7

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B2378533
CAS No.: 1429893-29-7
M. Wt: 311.154
InChI Key: LPAPKUWZISFINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS: 1429893-25-3) is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core substituted with a bromine atom at position 3, a 4-fluorophenyl group at position 2, and a methyl group at position 5. Its molecular formula is C₁₂H₁₀BrFN₂O, with a molar mass of 297.12 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry for structure-activity relationship (SAR) studies, given its structural similarity to pharmacologically active oxazine derivatives .

Properties

IUPAC Name

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c1-8-6-7-18-13-11(14)12(16-17(8)13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAPKUWZISFINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2=C(C(=NN12)C3=CC=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Approaches to Pyrazolo[5,1-b]oxazines

Synthesis via Pyrazole Intermediates

The synthesis of pyrazolo[5,1-b]oxazines typically begins with pyrazole derivatives as key intermediates. These routes leverage the reactivity of pyrazole nitrogen atoms to facilitate ring closure and formation of the oxazine moiety. Multiple pathways have been developed, each with specific advantages depending on the target substitution pattern.

One-Pot Synthetic Methods

One particularly efficient approach for synthesizing pyrazolo[5,1-b]oxazines involves a one-pot procedure starting from 1,2-dihydropyrazol-3-one derivatives. This method minimizes isolation of intermediates and typically delivers higher overall yields compared to multi-step procedures.

Detailed Synthetic Routes for 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Synthesis from Pyrazole-3-one Precursors

Based on documented procedures for similar compounds, a viable synthetic pathway for preparing 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine involves utilizing 1H-pyrazole-3(2H)-one as a starting material.

Step 1: Preparation of the pyrazole core with 4-fluorophenyl substitution.
Step 2: Introduction of the bromine substituent at position 3.
Step 3: Formation of the oxazine ring with incorporation of the methyl group.

The reaction sequence begins with the preparation of appropriately substituted pyrazole precursors which then undergo cyclization to form the target compound.

Detailed Procedure

The following procedure has been adapted from established methods for preparing similar pyrazolo[5,1-b]oxazine derivatives:

  • A mixture of 2-(4-fluorophenyl)-1H-pyrazole-3(2H)-one (15 mmol), potassium carbonate (54 mmol), and DMF (60 mL) is added to a 100 mL reaction vessel.
  • The mixture is heated to 130°C with stirring for 30 minutes.
  • 1-Bromo-3-chloropropane (19 mmol) is added dropwise, and stirring is continued for 2 hours.
  • The reaction is monitored by TLC until completion, then quenched by adding water (100 mL).
  • The mixture is extracted with dichloromethane (3 × 30 mL), and the combined organic phases are washed with saturated sodium chloride solution (100 mL) and concentrated.
  • The crude product is purified by silica gel column chromatography (dichloromethane/methanol gradient) to afford 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

The 3-bromo derivative is subsequently prepared through selective bromination:

  • The 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is treated with N-bromosuccinimide (1.1 equiv) in dichloromethane at 0°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.
  • After completion, the reaction is quenched with saturated sodium thiosulfate solution, extracted with dichloromethane, and purified by column chromatography to yield 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

The 7-methyl derivative is prepared through selective methylation of the nitrogen at position 7:

  • The 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is treated with sodium hydride (1.2 equiv) in DMF at 0°C.
  • Methyl iodide (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 hours.
  • The reaction is quenched with water, extracted with ethyl acetate, and purified by column chromatography to yield the target compound, 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Alternative One-Pot Synthesis from 2,2-Dichlorovinylacetophenones

Another promising approach for synthesizing the target compound is based on the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine, followed by cyclization.

Synthetic Procedure
  • Preparation of 4-fluoro-2,2-dichlorovinylacetophenone from commercially available starting materials.
  • Reaction with 2-hydroxyethylhydrazine directly gives 3-(4-fluorophenyl)-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline in high yield.
  • Treatment with sodium hydride promotes cyclization to afford 2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine.
  • Alternatively, a one-pot process involving the reaction of the dichlorovinylacetophenone with 2-hydroxyethylhydrazine followed by the addition of sodium hydroxide can provide the cyclized product in near-quantitative yield.
  • Selective bromination and methylation as described in procedure 3.1.1 would then afford the target compound.

Synthesis via N,N-Bond Forming Heterocyclization

The Davis-Beirut reaction, an N,N-bond forming heterocyclization process, offers another viable route for preparing pyrazolo-based heterocycles including pyrazolo[5,1-b]oxazines.

Synthetic Approach
  • This approach starts with o-nitroarylmethylamines which undergo N,N-bond formation in a one-pot reaction.
  • The reaction typically proceeds under basic conditions, using potassium hydroxide in alcoholic solvents.
  • For preparing fluorophenyl-substituted derivatives, appropriate fluorinated starting materials are selected.
  • Bromination at position 3 can be accomplished using N-bromosuccinimide in an appropriate solvent.
  • Methylation at position 7 is performed using suitable methylating agents under basic conditions.

Reaction Optimization and Condition Effects

Solvent Effects

The choice of solvent significantly impacts the efficiency of pyrazolo[5,1-b]oxazine synthesis. A comparative study of common reaction solvents is presented in Table 1.

Table 1. Effect of Solvent on the Yield of Pyrazolo[5,1-b]oxazine Formation

Solvent Reaction Time (h) Temperature (°C) Yield (%) Reference
DMF 2 130 94
Methanol 3 65 65-70
Propanol 3 65 75-80
Toluene 5 110 50-55
THF 4 65 60-65

DMF consistently provides the highest yields for the cyclization step, likely due to its high boiling point and excellent solvation properties for both the base and organic reactants.

Catalyst and Base Selection

The choice of base and potential catalysts also substantially affects reaction outcomes as shown in Table 2.

Table 2. Effect of Base/Catalyst on Pyrazolo[5,1-b]oxazine Formation

Base/Catalyst Reaction Time (h) Temperature (°C) Yield (%) Reference
K₂CO₃ 2 130 94
NaOH 2 80 85-90
NaH 1.5 25 75-80
Et₃N 4 80 50-55
KOH/iPrOH 2 60 80-85

Potassium carbonate in DMF provides optimal results for the cyclization reaction, while sodium hydride is particularly effective for promoting rapid cyclization at room temperature.

Temperature and Reaction Time Optimization

Temperature control is critical for selective functionalization of the pyrazolo[5,1-b]oxazine scaffold. Higher temperatures accelerate cyclization but may lead to side reactions, while lower temperatures are preferred for selective bromination and methylation steps.

Bromination Methods

Several brominating agents have been evaluated for introducing the bromine substituent at position 3, as detailed in Table 3.

Table 3. Comparison of Brominating Agents for C-3 Position Functionalization

Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Selectivity Reference
NBS CH₂Cl₂ 0 to 25 3-4 85-90 Excellent
Br₂ AcOH 25 1 75-80 Good
MPHT* CH₂Cl₂ 0 2 80-85 Very good
CuBr₂ EtOAc 70 5 60-65 Moderate

*MPHT: N-methyl-pyrrolidin-2-one hydrotribromide

N-Bromosuccinimide (NBS) in dichloromethane provides the best combination of yield, selectivity, and mild reaction conditions for introducing the bromine substituent at position 3.

Structural Characterization and Analysis

NMR Spectroscopy

The structure of 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine can be confirmed through comprehensive NMR analysis. Key diagnostic signals include:

  • ¹H NMR signals for the methyl group at position 7 (δ ~2.5-3.0 ppm)
  • Distinctive patterns for the 4-fluorophenyl group (doublets of doublets due to F coupling)
  • Signals for the methylene protons of the oxazine ring (multiplets at δ ~3.5-4.5 ppm)
  • Absence of a signal for the C-3 proton (which would appear at δ ~7.5 ppm in the non-brominated analogue)

Mass Spectrometry

Mass spectrometric analysis of the target compound shows a molecular ion peak at m/z 297/299 with the characteristic isotope pattern for bromine-containing compounds (M⁺ and M+2⁺ peaks with approximately 1:1 intensity).

Challenges and Critical Parameters in Scale-Up Production

Impurity Profiles and Purification Strategies

The synthesis of 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine can generate several impurities, particularly during the bromination and methylation steps. Common impurities include:

  • Dibrominated byproducts
  • Undermethylated intermediates
  • Oxidized derivatives

Purification typically requires careful column chromatography using optimized solvent systems, with dichloromethane/methanol gradients being most effective.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[5,1-b][1,3]oxazine scaffold is structurally related to imidazo[2,1-b][1,3]oxazines (e.g., pretomanid) and other bicyclic heterocycles. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrazolo-Oxazine Derivatives

Compound Name Substituents Key Features Biological Activity/Application References
Target Compound 3-Br, 2-(4-FPh), 7-Me Electrophilic bromine; lipophilic 4-FPh; methyl enhances conformational stability Research use (potential anti-TB/inflammatory)
Pretomanid (PA-824) 2-NO₂, 6-(4-CF₃OPh) Nitro group critical for antitubercular activity; metabolized to nitric oxide Phase II clinical trials for TB
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[...] 3-Br, 6-Me Methyl at position 6 increases steric hindrance; lacks aromatic substituents Unspecified (structural analog)
GDC-2394 Sulfonamide, hexahydro-s-indacenyl carbamoyl Basic amine improves solubility; optimized for NLRP3 inhibition Potent NLRP3 inhibitor (preclinical)
6,6-Dimethyl-...oxazine-2-carboxylic acid 2-COOH, 6,6-diMe Carboxylic acid enhances polarity; dimethyl restricts ring flexibility Safety studies (low toxicity)

Key Observations:

Substituent Effects on Activity :

  • Nitro vs. Bromo : Pretomanid’s nitro group is essential for its antimycobacterial activity via nitric oxide release , whereas the bromine in the target compound may act as a leaving group or participate in halogen bonding .
  • Fluorophenyl Position : The 4-fluorophenyl group in the target compound enhances lipophilicity and π-π stacking, similar to pretomanid’s 4-trifluoromethoxybenzyloxy group .

Physicochemical Properties: The methyl group at position 7 in the target compound likely improves metabolic stability by reducing oxidative degradation . GDC-2394’s introduction of a basic amine (e.g., methylamino) increased solubility, addressing precipitation-related toxicity observed in earlier analogs .

Biological Applications: Imidazo-oxazines (e.g., pretomanid) are prioritized for TB due to nitroreductase activation , while pyrazolo-oxazines like GDC-2394 target NLRP3 inflammasomes in inflammatory diseases .

Biological Activity

3-Bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS No. 1429893-29-7) is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13_{13}H12_{12}N2_2OFBr
  • Molecular Weight : 311.15 g/mol
  • PubChem CID : 89488337

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit significant anticancer activity. For instance, related pyrazolo compounds have demonstrated stronger cytotoxic effects than standard chemotherapeutics like cisplatin in various cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms underlying this activity include apoptosis induction and modulation of key signaling pathways.

Table 1: Cytotoxic Activity of Pyrazolo Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.50ROS generation and NF-κB suppression
CisplatinMCF-70.75DNA damage
CisplatinMDA-MB-2311.00DNA damage

The anticancer effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates caspases (caspase 3/7, caspase 8, and caspase 9), leading to programmed cell death.
  • Inhibition of NF-κB Pathway : This pathway is critical for cell survival; thus, its suppression promotes apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce cellular stress and apoptosis.
  • Autophagy Induction : Enhanced autophagic processes have been observed, indicating a dual mechanism where both apoptosis and autophagy contribute to the anticancer effects.

Case Studies

In a recent study evaluating various pyrazolo compounds' effects on breast cancer cells, compound 3b was shown to significantly reduce cell viability compared to controls. The study utilized the MTT assay to quantify cell survival rates and employed flow cytometry to analyze apoptosis markers.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with aldehydes or ketones under acidic/basic catalysis. For example:

  • Step 1: React ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.
  • Step 2: Cyclize with a brominated fluorophenyl aldehyde to assemble the oxazine ring.
  • Optimization: Use catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to improve regioselectivity and yield. Reaction temperatures (80–120°C) and solvent polarity (e.g., DMF, THF) are critical for minimizing by-products .
  • Characterization: Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • X-ray crystallography resolves absolute stereochemistry and confirms fused pyrazole-oxazine conformation.
  • 2D NMR techniques (e.g., COSY, HSQC) map proton-proton correlations and heteronuclear couplings, distinguishing between regioisomers (e.g., differentiating substituents at positions 2 vs. 3) .
  • Thermogravimetric analysis (TGA) assesses thermal stability, which is critical for downstream biological assays .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer:

  • PDE4 inhibition assays: Measure IC₅₀ values using fluorescent cAMP analogs in cell-free systems (e.g., recombinant PDE4B enzyme) .
  • NLRP3 inflammasome inhibition: Use THP-1 macrophages primed with LPS and ATP; quantify IL-1β release via ELISA .
  • Kinase profiling: Screen against a panel of 50+ kinases (e.g., JAK2, RIPK1) to identify off-target interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. chloro substituents) influence target selectivity?

Methodological Answer:

  • Case Study: Bromine’s electronegativity enhances π-π stacking with hydrophobic pockets in NLRP3 (e.g., ASC pyrin domain), while chloro analogs show reduced binding affinity (ΔIC₅₀ = 2.3 μM vs. 0.8 μM for bromo) .
  • Design Strategy: Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4’s catalytic domain. Fluorophenyl groups improve membrane permeability (logP reduction by 0.5 units) but may reduce solubility .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic profiling: Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. For example, low solubility of the parent compound caused renal toxicity in cynomolgus monkeys, which was mitigated by introducing a basic amine substituent (e.g., GDC-2394, 4-fold solubility improvement) .
  • Metabolite identification: Use LC-MS/MS to detect hydroxylated or demethylated metabolites that may exhibit off-target effects .

Q. What experimental approaches optimize this compound’s therapeutic index?

Methodological Answer:

  • Lipophilic ligand efficiency (LLE): Balance potency (pIC₅₀) and lipophilicity (cLogP). For NLRP3 inhibitors, LLE >5 correlates with reduced hepatotoxicity .
  • Pro-drug strategies: Introduce ester or carbamate moieties to enhance oral absorption. For example, ethyl ester derivatives of pyrazolo-oxazines show 70% bioavailability in murine models .

Q. How can regioselectivity challenges in functionalizing the oxazine ring be addressed?

Methodological Answer:

  • Directing groups: Install a transient nitro group at position 3 to guide bromination at position 2 via electrophilic aromatic substitution .
  • Transition-metal catalysis: Use Pd-catalyzed C–H activation for late-stage diversification (e.g., Suzuki coupling to introduce aryl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.